3-N-Boc-Aminoazetidine Acetate

描述

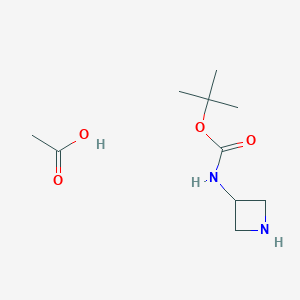

3-N-Boc-Aminoazetidine Acetate is a chemical compound with the molecular formula C8H16N2O2. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle. This compound is often used as a building block in organic synthesis and has applications in various fields, including medicinal chemistry and materials science .

准备方法

Synthetic Routes and Reaction Conditions

3-N-Boc-Aminoazetidine Acetate can be synthesized through several methods. One common route involves the reaction of tert-butyl azetidin-3-ylcarbamate with acetic acid. The reaction is typically carried out under inert atmosphere conditions to prevent oxidation and degradation of the product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

In industrial settings, the production of tert-butyl azetidin-3-ylcarbamate acetate often involves large-scale batch reactions. The process includes the use of high-purity starting materials and controlled reaction conditions to ensure consistent product quality. The final product is subjected to rigorous quality control measures, including NMR, HPLC, and LC-MS analysis .

化学反应分析

Boc Deprotection via Acidolysis

-

Conditions : Hydrochloric acid (HCl) in ethanol or methanol at 0–5°C.

Thermal Deprotection

-

Conditions : Heating to 230°C in continuous flow systems (residence time: 10 min).

-

Outcome : Selective removal of Boc groups without acid catalysts, enabling telescoped reactions (e.g., benzoylation) .

Functionalization at the Azetidine Ring

The azetidine scaffold undergoes regioselective modifications:

Aza-Michael Addition

-

Reagents : Methyl (N-Boc-azetidine-3-ylidene)acetate with indazole (DBU catalyst, 65°C).

-

Outcome : Forms 3-substituted azetidines (69% yield) with exclusive regioselectivity confirmed by ¹H-¹⁵N HMBC .

Suzuki–Miyaura Cross-Coupling

-

Conditions : Brominated azetidine hybrids + boronic acids (Pd catalyst, base).

-

Outcome : Diversified heterocyclic amino acid derivatives (e.g., pyrazole-azetidine hybrids) .

Ring-Opening and Cyclization Reactions

| Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Ring-Opening Hydrolysis | H₂SO₄, 20–30°C | 3-Hydroxyazetidine hydrochloride | 40% | |

| Cyclization | KOtBu, THF, -5°C → 25°C | N-Boc-3-hydroxyazetidines | 45% |

Amide and Carbamate Formation

-

Boc Reintroduction : Di-tert-butyl dicarbonate (Boc₂O) with triethylamine (TEA) in THF at 25–30°C (60–78% yield) .

-

Carbamate Synthesis : Reaction with TFAA (trifluoroacetic anhydride) under basic conditions yields stable carbamates for further functionalization .

Stability and Selectivity

-

Chemical Stability : Boc-protected derivatives remain stable in aqueous acetone (pH 8–9) but degrade under strong acids (e.g., oxalyl chloride/MeOH) .

-

Stereochemical Preference : (S)-configured derivatives show >200-fold higher inhibitory activity (e.g., IC₅₀ = 0.34 μM for NAAA inhibition) compared to (R)-isomers .

Table 1. Deprotection Methods for 3-N-Boc-Aminoazetidine Derivatives

| Method | Reagents/Conditions | Product Purity | Yield |

|---|---|---|---|

| Acidolysis | HCl/MeOH, 0–5°C | >95% | 78% |

| Thermal Deprotection | 230°C, continuous flow | 90% | 85% |

| Oxalyl Chloride | Oxalyl chloride/CHCl₃, 24–48 h | 70% | 65% |

Table 2. Biological Activity of Modified Derivatives

| Compound | Target Enzyme | IC₅₀ (μM) | Selectivity (vs. AC) |

|---|---|---|---|

| N-(S)-2-oxoazetidin-3-ylnonanamide | NAAA | 0.34 | 19-fold |

| 3-Aminoazetidine HCl | — | — | — |

科学研究应用

3-N-Boc-Aminoazetidine Acetate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is used in the development of bioactive molecules and enzyme inhibitors.

Industry: The compound is used in the production of specialty chemicals and materials.

作用机制

The mechanism of action of tert-butyl azetidin-3-ylcarbamate acetate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action include inhibition of enzyme activity and modulation of biochemical pathways .

相似化合物的比较

Similar Compounds

- tert-Butyl azetidin-3-ylcarbamate hydrochloride

- tert-Butyl 3-aminoazetidine-1-carboxylate

- Benzyl azetidin-3-ylcarbamate hydrochloride

- Azetidin-3-amine dihydrochloride

Uniqueness

3-N-Boc-Aminoazetidine Acetate is unique due to its specific structural features and reactivity. The presence of the tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and selectivity in chemical reactions. Additionally, the acetate group enhances the compound’s solubility and stability, making it a valuable intermediate in organic synthesis .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-N-Boc-Aminoazetidine Acetate, and what experimental conditions ensure high yield?

- Methodological Answer : A common approach involves Boc-protection of the azetidine nitrogen, followed by acetylation. For example, a two-step synthesis can be adapted from similar Boc-protected amines:

Deprotection/Acylation : Use THF as a solvent with lithium hydroxide (LiOH) for hydrolysis of ester intermediates (e.g., methyl esters) at 25–50°C for 4 hours .

Workup : Neutralize with acetic acid in ethyl acetate to isolate the product. Optimize molar ratios (e.g., 4:1 LiOH:substrate) and monitor via TLC or HPLC.

- Key Considerations : Control reaction temperature to avoid Boc-group cleavage. Purify via column chromatography (silica gel, ethyl acetate/hexane gradients).

Q. How should researchers handle and store this compound to ensure stability and safety?

- Methodological Answer :

- Handling : Wear PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Use fume hoods to minimize inhalation risks .

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C. Avoid moisture, as hydrolysis of the Boc group can occur .

- Waste Disposal : Segregate chemical waste and consult professional disposal services to comply with environmental regulations .

Advanced Research Questions

Q. What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm Boc-group presence (δ ~1.4 ppm for tert-butyl protons) and acetate integration (δ ~2.0 ppm for methyl group) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₀H₁₈N₂O₄: calc. 230.13) and detects impurities.

- HPLC : Reverse-phase C18 columns with UV detection (λ = 210–254 nm) assess purity (>95% by area normalization).

Q. How does the Boc-protecting group influence the reactivity of the azetidine ring in nucleophilic or catalytic reactions?

- Methodological Answer :

- Steric Effects : The bulky tert-butoxycarbonyl (Boc) group reduces azetidine’s nucleophilicity, directing reactivity to specific sites (e.g., acetate moiety).

- Case Study : In Pd-catalyzed cross-coupling, Boc protection prevents undesired coordination, improving selectivity for C–H functionalization .

- Experimental Design : Compare reaction rates of Boc-protected vs. unprotected azetidine derivatives under identical conditions (e.g., Suzuki-Miyaura coupling).

Q. What are the challenges in maintaining the integrity of this compound under varying pH conditions, and how can they be mitigated?

- Methodological Answer :

- pH Sensitivity : The Boc group hydrolyzes under acidic (pH < 3) or basic (pH > 10) conditions. Acetate esters are stable in pH 3.6–5.6 buffers .

- Stability Assays : Incubate the compound in acetate (pH 4.5) and phosphate (pH 7.4) buffers at 37°C for 24–72 hours. Monitor degradation via HPLC .

- Mitigation Strategies : Use non-aqueous solvents (e.g., DMF, acetonitrile) for reactions requiring extreme pH.

Q. Contradictions and Resolutions

属性

分子式 |

C10H20N2O4 |

|---|---|

分子量 |

232.28 g/mol |

IUPAC 名称 |

acetic acid;tert-butyl N-(azetidin-3-yl)carbamate |

InChI |

InChI=1S/C8H16N2O2.C2H4O2/c1-8(2,3)12-7(11)10-6-4-9-5-6;1-2(3)4/h6,9H,4-5H2,1-3H3,(H,10,11);1H3,(H,3,4) |

InChI 键 |

GLNYFUJTQCKSCD-UHFFFAOYSA-N |

规范 SMILES |

CC(=O)O.CC(C)(C)OC(=O)NC1CNC1 |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。